3-{2-oxo-2-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one
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Overview
Description
3-{2-oxo-2-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that features a benzoxazole core, a triazole ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-oxo-2-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole core, followed by the introduction of the piperidine and triazole rings through nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the synthesis. The use of high-throughput screening and process optimization techniques can further enhance the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{2-oxo-2-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different pharmacological properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, leading to a variety of analogs with potentially different biological activities.
Scientific Research Applications
3-{2-oxo-2-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 3-{2-oxo-2-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with biomolecular targets, increasing the compound’s solubility and binding affinity. The piperidine moiety can interact with various receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities.
Indole derivatives: Indole compounds also have diverse biological activities and are used in medicinal chemistry.
Triazole derivatives: These compounds are known for their stability and ability to form hydrogen bonds, making them useful in drug design.
Uniqueness
3-{2-oxo-2-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its combination of a benzoxazole core, a triazole ring, and a piperidine moiety. This unique structure allows for a wide range of chemical modifications and potential biological activities, making it a valuable compound in scientific research and drug development.
Properties
IUPAC Name |
3-[2-oxo-2-[4-(triazol-1-yl)piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c22-15(11-20-13-3-1-2-4-14(13)24-16(20)23)19-8-5-12(6-9-19)21-10-7-17-18-21/h1-4,7,10,12H,5-6,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXZLLYQVWEBOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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